molecular formula C7H13NO B8662767 4-((E)-prop-1-enyl)morpholine CAS No. 20521-59-9

4-((E)-prop-1-enyl)morpholine

Cat. No.: B8662767
CAS No.: 20521-59-9
M. Wt: 127.18 g/mol
InChI Key: WDUAYVHCYGZARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((E)-Prop-1-enyl)morpholine is a morpholine derivative characterized by an (E)-configured propenyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the morpholine ring. This compound serves as a key structural motif in diverse synthetic and pharmacological applications. For instance, it is incorporated into nicotinate esters such as monasnicotinates B–D, where the (E)-propenyl group contributes to stereochemical stability and intermolecular interactions . Its synthesis and structural confirmation rely on advanced spectroscopic techniques, including ¹H/¹³C-NMR, COSY, NOESY, and HMBC experiments . The (E)-configuration of the propenyl group enhances rigidity and may influence binding affinity in biological systems, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

20521-59-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-prop-1-enylmorpholine

InChI

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2-3H,4-7H2,1H3

InChI Key

WDUAYVHCYGZARQ-UHFFFAOYSA-N

Canonical SMILES

CC=CN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((E)-prop-1-enyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with propenyl halides under basic conditions. For instance, morpholine can react with 1-bromo-1-propene in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-((E)-prop-1-enyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 4-(Propyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((E)-prop-1-enyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((E)-prop-1-enyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Anti-Trypanosomal Activity

  • Pyrazol-Morpholine Derivatives: The anti-trypanosomal activity of 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC₅₀ = 1.0 µM) is highly dependent on the pyrazol ring. Replacement with isoxazole reduces activity 6-fold, while nitrophenyl/aminophenyl substitutions diminish potency by up to 18-fold .
  • Role of the Phenoxy Group: Removing the phenoxy moiety (e.g., replacing it with ethylene) decreases efficacy 9-fold, underscoring its role in target engagement .

EP2 Receptor Potentiation

  • Morpholine vs. Other Amines : In trisubstituted pyrimidines, morpholine (CID2992168) exhibits superior EP2 receptor modulation compared to piperidine (CID3239428) or pyrrolidine (CID630454). This suggests morpholine’s oxygen atom enhances hydrogen-bonding or steric compatibility .

Impact of Substituent Position

  • VPC-14449 : Initial misassignment of bromine positions (4,5- vs. 2,4-dibromoimidazol) led to discrepancies in NMR spectra, highlighting the sensitivity of biological activity to regiochemistry .

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